molecular formula C5H7N3O B6166486 4-methyl-1H-pyrazole-3-carboxamide CAS No. 2141534-28-1

4-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6166486
CAS No.: 2141534-28-1
M. Wt: 125.13 g/mol
InChI Key: OWBTYLSRODUZAK-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methyl-1H-pyrazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide under high pressure and temperature conditions. Another approach is the reaction of 4-methyl-1H-pyrazole with chloroformate esters in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1H-pyrazole-5-carboxamide
  • 3-methyl-1H-pyrazole-4-carboxamide
  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Uniqueness

4-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-methyl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-7-8-4(3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBTYLSRODUZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2141534-28-1
Record name 4-methyl-1H-pyrazole-3-carboxamide
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